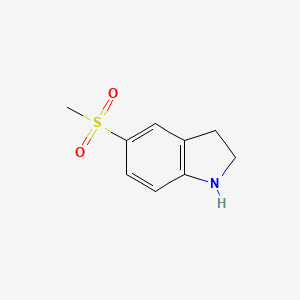

5-(Methylsulfonyl)indoline

概要

説明

5-(Methylsulfonyl)indoline is a chemical compound with the CAS Number: 387350-92-7. It has a molecular weight of 197.26 and its molecular formula is C9H11NO2S . It is a solid substance .

Synthesis Analysis

The synthesis of indoline compounds, including 5-(Methylsulfonyl)indoline, often involves palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . This process is efficient, requires low catalyst loadings, operates under mild conditions, and uses inexpensive reagents .Molecular Structure Analysis

The Inchi Code for 5-(Methylsulfonyl)indoline is 1S/C9H11NO2S/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Indoline compounds, including 5-(Methylsulfonyl)indoline, can undergo various chemical reactions. For instance, they can be involved in transition-metal/quinone complex-catalyzed aerobic dehydrogenation to form corresponding indoles .Physical And Chemical Properties Analysis

5-(Methylsulfonyl)indoline is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Antiviral Applications

“5-(Methylsulfonyl)indoline” derivatives have shown promise in antiviral research. Indole derivatives, in general, have been synthesized and tested for their inhibitory activity against various viruses. For instance, certain indole-based compounds have demonstrated significant inhibitory effects against influenza A and Coxsackie B4 virus . The methylsulfonyl group could potentially enhance the antiviral properties by increasing the bioavailability or stability of these compounds.

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory activities. The incorporation of a methylsulfonyl group into the indoline structure may contribute to the modulation of inflammatory pathways. This could be particularly useful in the development of new anti-inflammatory drugs, especially for chronic conditions where long-term treatment is required .

Anticancer Research

The indole nucleus is a common feature in many synthetic drug molecules with anticancer properties. “5-(Methylsulfonyl)indoline” could serve as a scaffold for developing new anticancer agents. Its derivatives might interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis .

Antimicrobial Activity

Indole derivatives have been explored for their antimicrobial potential. The sulfonamide group in “5-(Methylsulfonyl)indoline” is known for its strong antimicrobial actions. This makes it a valuable candidate for the synthesis of new antimicrobial agents that could be effective against resistant strains of bacteria .

Antidiabetic Effects

Research has indicated that indole derivatives can exhibit antidiabetic properties. “5-(Methylsulfonyl)indoline” may influence glucose metabolism or insulin signaling pathways, offering a new avenue for diabetes treatment research .

Neuroprotective Effects

Indoles play a role in several metabolic processes within the body, including neuroprotection. “5-(Methylsulfonyl)indoline” could potentially be used in the treatment of neurodegenerative diseases by protecting neurons from damage or by modulating neurotransmitter systems .

Safety and Hazards

The safety information for 5-(Methylsulfonyl)indoline indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using protective gloves, clothing, and eye/face protection. It should also be used only outdoors or in a well-ventilated area .

将来の方向性

Indoles, including 5-(Methylsulfonyl)indoline, are gaining importance in medicinal chemistry due to their physiological activity. They exhibit various biologically vital properties, and their application as biologically active compounds has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and new applications of indoles is a promising direction for future research .

作用機序

Target of Action

5-(Methylsulfonyl)indoline is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of 5-(Methylsulfonyl)indoline with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response

Pharmacokinetics

Indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group . These properties may influence the bioavailability of 5-(Methylsulfonyl)indoline.

Result of Action

Indole derivatives have been reported to have diverse biological activities . For example, certain indole derivatives have shown inhibitory activity against influenza A .

Action Environment

The action, efficacy, and stability of 5-(Methylsulfonyl)indoline may be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Changes in the gut microbiota could potentially affect the production and action of indole derivatives.

特性

IUPAC Name |

5-methylsulfonyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYOHQMIBTVTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371152 | |

| Record name | 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfonyl)indoline | |

CAS RN |

387350-92-7 | |

| Record name | 5-(Methanesulfonyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 387350-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)